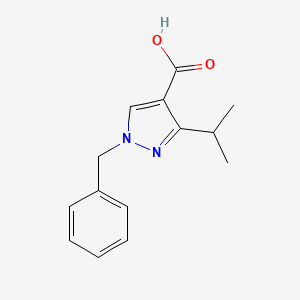

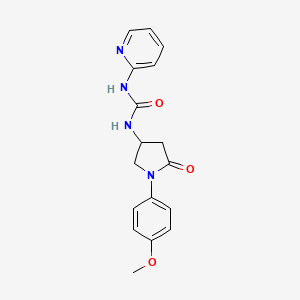

1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For pyrazole derivatives, the core structure consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles are involved in a wide range of chemical reactions due to their structural features and electron-rich environment . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, density, melting point, boiling point, and solubility. These properties are determined by the structure of the compound and the types of atoms it contains .Applications De Recherche Scientifique

Experimental and Theoretical Studies on Functionalization Reactions

Research has explored the functionalization of pyrazole carboxylic acids, leading to the synthesis of compounds with potential applications in medicinal chemistry. For example, studies have shown the conversion of pyrazole-3-carboxylic acids into carboxamides and imidazo[4,5-b]pyridine derivatives through specific reactions. These findings provide a foundation for developing new synthetic pathways and exploring the chemical properties of pyrazole derivatives (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Synthesis of Pyrazole Carboxamide and Carboxylate Derivatives

Further investigations into the reactivity of pyrazole-3-carboxylic acid have led to the synthesis of carboxamide and carboxylate derivatives. These studies not only expand the chemical repertoire of pyrazole compounds but also highlight the versatility of pyrazole-3-carboxylic acid as a precursor for a range of derivatives, opening up new avenues for research in organic synthesis (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).

Novel Synthesis Approaches

Research has also focused on developing novel synthesis methods for pyrazole derivatives. A study reported a simple and rapid synthesis technique for pyrazole-4-yl propanoic acids, compounds known for their pharmacological activities. This innovative approach simplifies the synthesis process and provides a new method for generating pyrazole-based compounds with potential therapeutic applications (G. Reddy & K. Rao, 2006).

Structure-Activity Relationship of Pyrazole Derivatives

On the pharmacological front, the structure-activity relationship (SAR) of pyrazole derivatives has been explored to identify potent angiotensin II receptor antagonists. By modifying the substituents on the pyrazole ring, researchers have developed compounds with high affinity for angiotensin II receptors, contributing to the design of new antihypertensive agents (C. Almansa et al., 1997).

Optical Nonlinearity and Potential Applications

The optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been studied, identifying compounds with significant nonlinear optical properties. This research opens up possibilities for using pyrazole derivatives in optical limiting applications, highlighting the multifaceted applications of these compounds beyond medicinal chemistry (B. Chandrakantha et al., 2013).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid” is not available, many pyrazole derivatives exhibit a broad spectrum of bioactivities due to their ability to bind to a variety of therapeutic targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. While specific safety data for “1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid” is not available, safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency response guidelines .

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-3-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)9-16(15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTMGEUTYTWBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)

![N-cyclohexyl-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2874149.png)

![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)

![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)